2-(3-Piperidinyl)ethyl 2,4,5-trichlorophenyl ether hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives, which includes “2-(3-Piperidinyl)ethyl 2,4,5-trichlorophenyl ether hydrochloride”, is a significant area of research in modern organic chemistry . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task .Molecular Structure Analysis
The molecular structure of “2-(3-Piperidinyl)ethyl 2,4,5-trichlorophenyl ether hydrochloride” consists of a piperidinyl group attached to a trichlorophenyl ether group via an ethyl linker. The molecule contains one nitrogen atom and five carbon atoms in the sp3-hybridized state .Scientific Research Applications
Synthesis and Chemical Properties :
- Research on the synthesis of compounds similar to 2-(3-Piperidinyl)ethyl 2,4,5-trichlorophenyl ether hydrochloride has been conducted, focusing on the creation of derivatives with potential pesticidal activity. This includes the synthesis of substituted piperidine and tetrahydropyridines (Mandal et al., 1991).
- There's also research on the synthesis of related compounds, like (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, which serves as a precursor for further chemical reactions (Zheng Rui, 2010).
Pharmacological Research and Applications :
- Studies have explored the synthesis of 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols and related compounds, which have been identified as a novel class of cytotoxic and anticancer agents. This indicates potential applications in cancer treatment research (Dimmock et al., 1998).
- The synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives has been investigated as potential drug candidates for Alzheimer’s disease, highlighting the compound's relevance in neurodegenerative disease research (Rehman et al., 2018).
Chemical Reactions and Interactions :
- Research on the addition and cycloaddition reactions of β-chloroazo-olefins has provided insights into nucleophilic addition–elimination reactions with piperidine, among other compounds. This type of study is crucial for understanding complex chemical reactions and synthesis (Gilchrist et al., 1985).
Environmental Chemistry :
- The degradation of triclosan, a compound structurally related to 2-(3-Piperidinyl)ethyl 2,4,5-trichlorophenyl ether hydrochloride, in chlorinated water samples has been studied, providing insights into the environmental impact and degradation pathways of similar compounds (Canosa et al., 2005).
Antimicrobial Properties :
- A study on the synthesis of (2Z)-4,6-Diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride and its antimicrobial activities suggests potential applications in the development of new antimicrobial agents (Ovonramwen et al., 2019).
Safety And Hazards
properties
IUPAC Name |
3-[2-(2,4,5-trichlorophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl3NO.ClH/c14-10-6-12(16)13(7-11(10)15)18-5-3-9-2-1-4-17-8-9;/h6-7,9,17H,1-5,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYAEBHUSVWKHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=CC(=C(C=C2Cl)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Piperidinyl)ethyl 2,4,5-trichlorophenyl ether hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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